(Trimethylsilyl)acetonitrile
Overview
Description
(Trimethylsilyl)acetonitrile is a silicon-based organic compound that is used in various chemical reactions. It is known for its ability to participate in fluoroalkylation reactions, where it can introduce a cyanodifluoromethyl group into other molecules. This compound is also involved in reactions with dimethyl acetals, leading to the formation of β-methoxynitriles, which can further undergo elimination to form α,β-unsaturated nitriles .
Synthesis Analysis
The synthesis of derivatives of (trimethylsilyl)acetonitrile has been explored in the literature. For instance, difluoro(trimethylsilyl)acetonitrile is synthesized through the insertion of difluorocarbene into silyl cyanide. This process results in a silane that acts as an effective cyanodifluoromethylating agent for various substrates such as aldehydes and imines . Additionally, (trimethylsilyl)methyl isocyanides, which can rearrange upon heating to produce (trimethylsilyl)acetonitrile, have been prepared and characterized, indicating the thermal stability and rearrangement properties of these compounds .
Molecular Structure Analysis
The molecular structure of (trimethylsilyl)acetonitrile and its derivatives is crucial for understanding their reactivity. The presence of the trimethylsilyl group in these molecules is significant as it can influence the electronic properties of the adjacent functional groups, thereby affecting the overall reactivity of the compound. The thermal rearrangement of (trimethylsilyl)methyl isocyanides to form (trimethylsilyl)acetonitrile suggests a structural transformation that is temperature-dependent .
Chemical Reactions Analysis
(Trimethylsilyl)acetonitrile is versatile in chemical synthesis. It has been shown to react smoothly with dimethyl acetals in the presence of trimethylsilyl trifluoromethanesulfonate to yield β-methoxynitriles. This reaction is particularly effective with acetals derived from aromatic aldehydes. Furthermore, electron-rich acetals tend to eliminate to form α,β-unsaturated nitriles as the major product, indicating a preference in the reaction pathway depending on the electronic nature of the substrates . The ability of difluoro(trimethylsilyl)acetonitrile to act as a cyanodifluoromethylating reagent also highlights its utility in introducing fluorinated groups into organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of (trimethylsilyl)acetonitrile derivatives are influenced by the trimethylsilyl group and the presence of other substituents such as fluorine atoms. These properties are essential for determining the conditions under which these compounds can be handled and used in chemical reactions. The thermal rearrangement of (trimethylsilyl)methyl isocyanides to yield various (trimethylsilyl)acetonitrile derivatives demonstrates the impact of temperature on the stability and reactivity of these compounds . The reactivity of (trimethylsilyl)acetonitrile with dimethyl acetals under the mediation of trimethylsilyl trifluoromethanesulfonate suggests that the presence of a strong silylating agent can significantly enhance the reaction outcomes .
Scientific Research Applications
Mukaiyama Addition Reaction : (Trimethylsilyl)acetonitrile reacts smoothly with dimethyl acetals in the presence of trimethylsilyl trifluoromethanesulfonate to yield β-methoxynitriles, especially from acetals derived from aromatic aldehydes (Downey et al., 2017).
Uncatalysed Addition to Aldehydes : It can add to aldehydes in acetonitrile without a catalyst, offering a chemoselective reaction in the presence of ketones (Manju & Trehan, 1995).
N-Acetylation of Aromatic Amines : Used as an acylating agent for the selective N-acetylation of aromatic amines, in conjunction with in situ generated trimethylsilyl iodide as a catalyst (Saikia et al., 2016).
Oxidation Reactions : Chlorotrimethylsilane-chromium (VI) reagents, which include (trimethylsilyl)acetonitrile, are efficient for oxidizing alcohols to carbonyl compounds and other selective oxidation processes (Aizpurua & Palomo, 1983).
Deprotection of Ethers and Acetals : Effective for the deprotection of various ethers and acetals to their corresponding alcohols and carbonyl compounds using oxone in acetonitrile (Mohammadpoor‐Baltork et al., 2000).
Silylation of Alcohols : Facilitates trimethylsilylation of alcohols using hexamethyldisilazane as a silylating agent in the presence of polyvinylpolypyrrolidoniume tribromide (Ghorbani‐Choghamarani et al., 2011).
Protection of Hydroxyl Groups : Used to protect a wide range of alcohols and phenols as trimethylsilyl ethers, catalyzed by aspartic acid under mild conditions (Ghorbani‐Choghamarani & Norouzi, 2011).
Fluoroalkylation Reactions : Difluoro(trimethylsilyl)acetonitrile, a variant, serves as a cyanodifluoromethylating reagent toward various substrates (Kosobokov et al., 2012).
Preparation of Monosodium Acetonitriles : Useful in preparing monosodium acetonitrile and related compounds, which add to polar double bonds and act as intermediates in condensation reactions of nitriles to enamines (Krüger, 1967).
Catalysis in Aldehyde Trimethylsilylcyanation : Effective in trimethylsilylcyanation of aldehydes under mild conditions, with good tolerance for various substrates (Raders & Verkade, 2009).
Safety And Hazards
(Trimethylsilyl)acetonitrile is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection when handling it .
Future Directions
As the chemical industry aims to adopt greener, safer, and more sustainable solvents, (Trimethylsilyl)acetonitrile is being used more frequently . Its use as a temporary substituent promoting asymmetric induction in diastereoselective one-pot reactions involving two sequential Mukaiyama aldol reactions has been proposed .
properties
IUPAC Name |
2-trimethylsilylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NSi/c1-7(2,3)5-4-6/h5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKMUGYQMMXILX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171361 | |
Record name | (Trimethylsilyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Trimethylsilyl)acetonitrile | |
CAS RN |
18293-53-3 | |
Record name | 2-(Trimethylsilyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18293-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Trimethylsilyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018293533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Trimethylsilyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trimethylsilyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (TRIMETHYLSILYL)ACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB7XHD8BU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.